Cas no 2228338-16-5 (4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol)

4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol
- EN300-2006805
- 2228338-16-5
-
- インチ: 1S/C13H19NO3S/c1-18(16,17)12-5-3-2-4-11(12)13(14)8-6-10(15)7-9-13/h2-5,10,15H,6-9,14H2,1H3
- InChIKey: GHCZQXKUOIFTEO-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=CC=CC=1C1(CCC(CC1)O)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 269.10856464g/mol
- どういたいしつりょう: 269.10856464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2006805-10g |
4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |
2228338-16-5 | 10g |
$5159.0 | 2023-09-16 | ||
Enamine | EN300-2006805-1.0g |
4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |
2228338-16-5 | 1g |
$1429.0 | 2023-05-31 | ||
Enamine | EN300-2006805-10.0g |
4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |
2228338-16-5 | 10g |
$6144.0 | 2023-05-31 | ||
Enamine | EN300-2006805-0.25g |
4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |
2228338-16-5 | 0.25g |
$1104.0 | 2023-09-16 | ||
Enamine | EN300-2006805-0.1g |
4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |
2228338-16-5 | 0.1g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-2006805-1g |
4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |
2228338-16-5 | 1g |
$1200.0 | 2023-09-16 | ||
Enamine | EN300-2006805-2.5g |
4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |
2228338-16-5 | 2.5g |
$2351.0 | 2023-09-16 | ||
Enamine | EN300-2006805-0.5g |
4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |
2228338-16-5 | 0.5g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-2006805-5.0g |
4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |
2228338-16-5 | 5g |
$4143.0 | 2023-05-31 | ||
Enamine | EN300-2006805-0.05g |
4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |
2228338-16-5 | 0.05g |
$1008.0 | 2023-09-16 |
4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-olに関する追加情報
Research Update on 4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol (CAS: 2228338-16-5): Synthesis, Applications, and Recent Advances
The compound 4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol (CAS: 2228338-16-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, pharmacological activities, and emerging roles in drug discovery.
Recent studies have highlighted the importance of 4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol as a key intermediate in the synthesis of novel small-molecule inhibitors targeting various disease pathways. Its structural features, including the cyclohexanol core and methanesulfonylphenyl moiety, make it a versatile scaffold for medicinal chemistry optimization. Researchers have successfully utilized this compound in the development of potential therapeutics for conditions such as inflammatory disorders, neurodegenerative diseases, and certain types of cancer.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the synthesis of selective kinase inhibitors. The research team employed a multi-step synthetic route to modify the 4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol scaffold, resulting in compounds with improved bioavailability and target specificity. These findings suggest promising avenues for further development of this chemical entity in precision medicine applications.
In the realm of drug metabolism and pharmacokinetics (DMPK), recent investigations have focused on understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol derivatives. Preliminary data indicate favorable metabolic stability and moderate blood-brain barrier penetration for certain analogs, making them particularly interesting candidates for central nervous system (CNS) drug development.
Ongoing research efforts are exploring the compound's potential in addressing unmet medical needs. A collaborative study between academic and industry researchers has identified novel applications of 2228338-16-5 derivatives in modulating protein-protein interactions, opening new possibilities for targeting previously "undruggable" biological pathways. These advances underscore the compound's growing importance in modern drug discovery paradigms.
As the scientific community continues to investigate 4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol, future research directions may include structure-activity relationship (SAR) optimization, formulation development, and preclinical evaluation of lead compounds. The compound's versatility and the recent breakthroughs in its application suggest that it will remain a focus of pharmaceutical research in the coming years, potentially leading to innovative therapeutic solutions for challenging medical conditions.
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